![molecular formula C20H19N3O3S B2658346 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899945-32-5](/img/structure/B2658346.png)
2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyrazinone ring, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors and could potentially be used in a range of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring and the ethoxy group would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the ethoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Scientific Research Applications
- Anti-inflammatory Properties : Thiophene-based molecules have demonstrated anti-inflammatory activity . Researchers explore their potential as novel anti-inflammatory agents.
Corrosion Inhibition
Thiophene derivatives, including our compound, find applications as corrosion inhibitors in industrial chemistry and material science. They protect metal surfaces from degradation caused by corrosive environments .
Synthetic Methods
Understanding the synthesis of thiophene derivatives is crucial for drug development and material science:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction yields aminothiophenes by condensing sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-17-10-8-16(9-11-17)23-13-12-21-19(20(23)25)27-14-18(24)22-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWLAJUXEPUXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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